
Benzoic acid, 4-bromo-, 2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-bromo-, 2-propynyl ester is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a 2-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2-propynyl ester typically involves the esterification of 4-bromobenzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Bromobenzoic acid+Propargyl alcoholAcid catalystBenzoic acid, 4-bromo-, 2-propynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-bromo-, 2-propynyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoic acid esters with various functional groups.
Oxidation: Products include 4-bromobenzoic acid and other oxidized derivatives.
Reduction: Products include 4-bromobenzyl alcohol and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-bromo-, 2-propynyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, such as dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-bromo-, 2-propynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-bromobenzoic acid, which can then interact with its target. The bromine atom in the para position can also participate in halogen bonding, which can enhance the binding affinity of the compound to its target.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-bromo-, 2-propynyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-bromo-, methyl ester: This compound has a methyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
Benzoic acid, 4-bromo-, ethyl ester: This compound has an ethyl ester group instead of a 2-propynyl group, which also affects its reactivity and applications.
Benzoic acid, 4-bromo-, 2-propenyl ester: This compound has a 2-propenyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the presence of the 2-propynyl group, which imparts specific chemical properties and reactivity that are not observed in the other similar compounds.
Eigenschaften
CAS-Nummer |
79318-19-7 |
|---|---|
Molekularformel |
C10H7BrO2 |
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
prop-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h1,3-6H,7H2 |
InChI-Schlüssel |
ZCODCUOOAHQHAW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
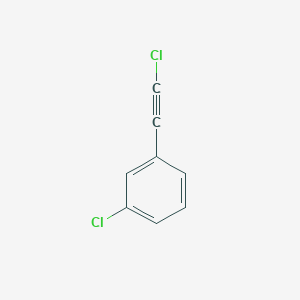
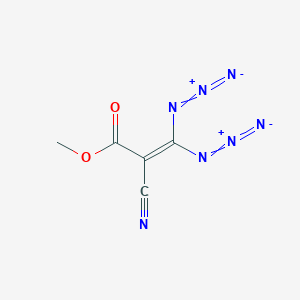
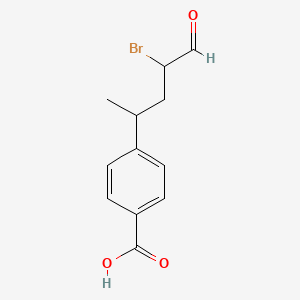
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
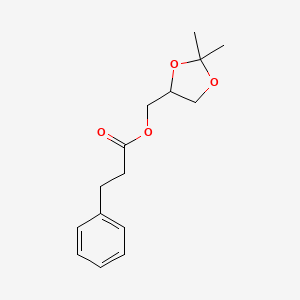
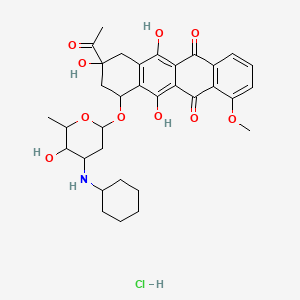
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)


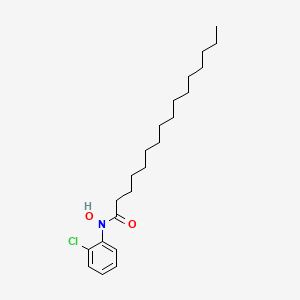

![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
